molecular formula C10H19NO5 B2572188 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 1494153-88-6

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B2572188
CAS No.: 1494153-88-6
M. Wt: 233.264
InChI Key: QEOTXFAXGLTENY-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently into various organic compounds . This method offers advantages such as increased reaction control, scalability, and reduced waste.

Biological Activity

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, also known as Boc-Val(3-OH), is a compound with significant biological activity, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C10H19NO5, with a molecular weight of 233.26 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is often used in peptide synthesis to enhance stability and solubility.

PropertyValue
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
CAS Number102507-13-1
PubChem ID11075314

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Amyloid Beta Aggregation : Research indicates that Boc-Val(3-OH) can inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. In vitro studies demonstrated an 85% inhibition of Aβ aggregation at concentrations of 100 μM .
  • Neuroprotection : The compound has shown protective effects on astrocyte cells against Aβ-induced toxicity. When treated with Boc-Val(3-OH), astrocytes maintained higher viability levels in the presence of Aβ, suggesting its potential as a neuroprotective agent .
  • Anti-inflammatory Effects : The compound appears to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ, indicating its role in modulating inflammatory responses associated with neurodegeneration .

Case Studies and Research Findings

Several key studies have been conducted to evaluate the biological activity of Boc-Val(3-OH):

  • In Vitro Studies : A study assessing the effects of Boc-Val(3-OH) on astrocytes revealed that it significantly improved cell viability when co-administered with Aβ peptides, demonstrating its potential to mitigate neurotoxicity .
  • In Vivo Models : In animal models, Boc-Val(3-OH) was tested for its effects on scopolamine-induced cognitive deficits. Although it showed some neuroprotective properties, it did not exhibit significant differences compared to established treatments like galantamine, likely due to issues related to bioavailability in the brain .

Properties

IUPAC Name

3-hydroxy-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h15H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOTXFAXGLTENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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